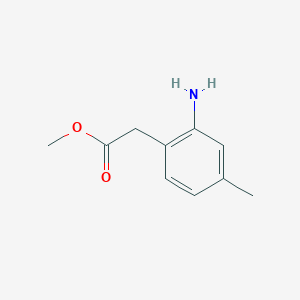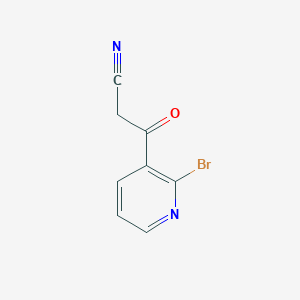
(S)-3-Methyl-1-phenylbutan-1-amine hydrochloride
説明
“(S)-3-Methyl-1-phenylbutan-1-amine hydrochloride” is likely a salt formed from the reaction of the amine “(S)-3-Methyl-1-phenylbutan-1-amine” with hydrochloric acid . Amines can react with acids to form salts, which often have different physical properties than the original amine, such as improved water solubility .
Synthesis Analysis
The synthesis of a compound like “(S)-3-Methyl-1-phenylbutan-1-amine hydrochloride” would likely involve the formation of the amine group through a reduction reaction . One common method for this is the reduction of a corresponding nitro compound, nitrile, or amide. The stereochemistry could be introduced in this step or in a previous step, depending on the starting materials .
Molecular Structure Analysis
The molecular structure of “(S)-3-Methyl-1-phenylbutan-1-amine hydrochloride” would consist of a butane backbone with a methyl and a phenyl group on the first carbon, and an amine group on the third carbon . The “(S)” indicates the stereochemistry of the chiral center on the third carbon.
Chemical Reactions Analysis
Amines like “(S)-3-Methyl-1-phenylbutan-1-amine” can participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions or as bases in acid-base reactions . The reaction with hydrochloric acid to form the hydrochloride salt is an example of an acid-base reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-3-Methyl-1-phenylbutan-1-amine hydrochloride” would be influenced by its functional groups. As an amine salt, it would likely be a solid at room temperature and more soluble in water than the corresponding free amine .
科学的研究の応用
Synthesis of β-Aminoketones and Schiff Bases
(S)-3-Methyl-1-phenylbutan-1-amine hydrochloride is relevant in the synthesis of various organic compounds. For instance, it has been utilized in the synthesis of β-aminoketones in the Adamantane series through the Mannich reaction, where secondary amine hydrochlorides react with paraformaldehyde and ketones (Makarova, Moiseev, & Zemtsova, 2002). Similarly, it plays a role in the preparation of imino Schiff bases, compounds significant in various chemical syntheses (Jeseentharani et al., 2010).
Potentiometric Titrations in Non-Aqueous Media
This compound has been employed in potentiometric titrations of primary amines with hydrochloric acid in non-aqueous media like toluene. Such research is pivotal in understanding the properties of weak bases in non-aqueous solvents (Kocaoba, Aydogan, & Afşar, 2008).
Pharmaceutical Intermediates
(S)-3-Methyl-1-phenylbutan-1-amine hydrochloride is utilized in the synthesis of various pharmaceutical intermediates. It serves as an intermediate for creating compounds like substituted triazoles, aminothiazoles, and neurokinin antagonists. This highlights its significance in the development of biologically active molecules (Nagarapu, Apuri, Gaddam, & Bantu, 2009).
Tetrazole-Containing Derivatives
The compound is also instrumental in the preparation of tetrazole-containing derivatives. For example, it has been used to replace the terminal amino group with a tetrazol-1-yl fragment, yielding compounds with potential pharmaceutical applications (Putis, Shuvalova, & Ostrovskii, 2008).
Biological Activity Studies
In the field of biomedicine, this compound has been studied for its biological activities. For instance, its derivatives have been analyzed for their potential as antispasmodics in treating conditions like irritable bowel syndrome (IBS), highlighting its role in pharmacological research (Milusheva et al., 2023).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(1S)-3-methyl-1-phenylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-9(2)8-11(12)10-6-4-3-5-7-10;/h3-7,9,11H,8,12H2,1-2H3;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQTWZNKDACDLN-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704176 | |
| Record name | (1S)-3-Methyl-1-phenylbutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Methyl-1-phenylbutan-1-amine hydrochloride | |
CAS RN |
1173110-86-5 | |
| Record name | (1S)-3-Methyl-1-phenylbutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl {2-[benzyl(methyl)amino]-2-oxo-1-phenylethyl}carbamate--hydrogen chloride (1/1)](/img/structure/B1505091.png)

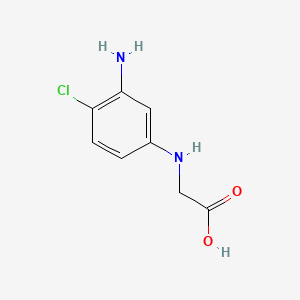
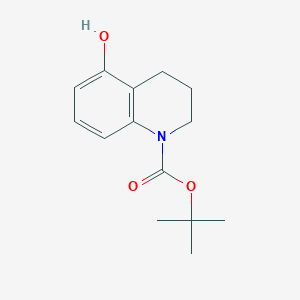


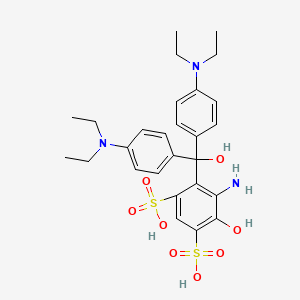

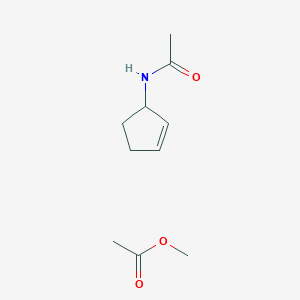
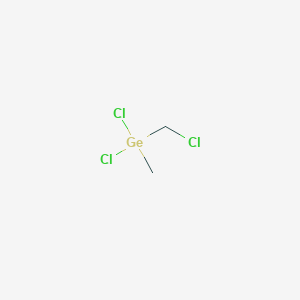
![Methyl [methyl(diphenyl)silyl]acetate](/img/structure/B1505110.png)
